Isoleucylalanine
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Overview
Description
Isoleucylalanine is a dipeptide composed of the amino acids isoleucine and alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoleucylalanine typically involves the coupling of isoleucine and alanine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to achieve high yields and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions: Isoleucylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Isoleucylalanine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function, as well as its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a building block for peptide-based drugs.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of isoleucylalanine involves its interaction with specific molecular targets and pathways within biological systems. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule, influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific context in which this compound is used .
Comparison with Similar Compounds
Alanine-Isoleucine (Ala-Ile): Another dipeptide with similar structural properties.
Isoleucine-Isoleucine (Ile-Ile): A dipeptide composed of two isoleucine molecules.
Diphenylalanine (Phe-Phe): A well-studied dipeptide known for its unique mechanical, electrical, and optical properties.
Uniqueness: Isoleucylalanine is unique due to its specific combination of isoleucine and alanine, which imparts distinct structural and functional properties
Properties
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-5(2)7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFDOSNHHZGBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Isoleucyl-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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